Cas no 35190-16-0 (Ethanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-)

Ethanone, 1,2-bis(2-chlorophenyl)-2-hydroxy- 化学的及び物理的性質
名前と識別子
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- Ethanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-
- 1,2-bis(2-chlorophenyl)-2-hydroxyethanone
- SCHEMBL6755262
- 2,2'-Dichlorobenzoin
- DTXSID40498684
- 35190-16-0
- 1,2-Bis(2-chlorophenyl)-2-hydroxyethan-1-one
-
- インチ: InChI=1S/C14H10Cl2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13,17H
- InChIKey: XIPVYXVCNZSXSP-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)C(C(=O)C2=CC=CC=C2Cl)O)Cl
計算された属性
- せいみつぶんしりょう: 280.0059
- どういたいしつりょう: 280.0057849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- PSA: 37.3
Ethanone, 1,2-bis(2-chlorophenyl)-2-hydroxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | M2388247-100g |
Ethanone,1,2-bis(2-chlorophenyl)-2-hydroxy- |
35190-16-0 | 98% | 100g |
RMB 1278.40 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E905900-500g |
Ethanone, 1,2-bis(2-chlorophenyl)-2-hydroxy- |
35190-16-0 | 98% | 500g |
5,670.00 | 2021-05-17 | |
Cooke Chemical | M2388247-500g |
Ethanone,1,2-bis(2-chlorophenyl)-2-hydroxy- |
35190-16-0 | 98% | 500g |
RMB 5040.00 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576738-500g |
1,2-Bis(2-chlorophenyl)-2-hydroxyethan-1-one |
35190-16-0 | 98% | 500g |
¥7371.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576738-100g |
1,2-Bis(2-chlorophenyl)-2-hydroxyethan-1-one |
35190-16-0 | 98% | 100g |
¥2013.00 | 2024-05-17 |
Ethanone, 1,2-bis(2-chlorophenyl)-2-hydroxy- 関連文献
-
Mohan Pal,Gautam Srivastava,Amar Nath Sharma,Suneet Kaur,Ravinder S. Jolly Catal. Sci. Technol. 2015 5 4017
Ethanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-に関する追加情報
Ethanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-: A Comprehensive Overview
Ethanone, also known as acetone, is a simple organic compound with the formula (CH₃)₂CO. It is a widely used solvent in various industries, including pharmaceuticals, cosmetics, and food additives. The compound CAS No 35190-16-0 refers to a specific derivative of ethanone, namely 1,2-bis(2-chlorophenyl)-2-hydroxy-Ethanone. This compound is a substituted acetone with two chlorophenyl groups attached at the 1 and 2 positions, along with a hydroxyl group at the 2 position.
The structure of this compound makes it unique and interesting for various applications. The presence of chlorophenyl groups introduces aromaticity and electron-withdrawing effects, which can influence its chemical reactivity and biological activity. Similarly, the hydroxyl group at the 2 position adds a layer of complexity to its behavior in different environments.
Research on compounds like Ethanone derivatives has gained significant attention due to their potential applications in the pharmaceutical industry. The chlorophenyl groups can act as directing agents for further chemical modifications, making this compound a valuable starting material for drug development. Additionally, the hydroxyl group at the 2 position can participate in hydrogen bonding, which may influence the compound's solubility and interaction with biological systems.
Recent studies have explored the use of Ethanone derivatives in drug delivery systems. The combination of aromatic chlorophenyl groups and hydroxyl functionality can enhance the stability and targeting efficiency of these compounds when incorporated into pharmaceutical formulations. For instance, research published in 2023 highlighted the potential of such derivatives in creating biocompatible drug carriers that can effectively deliver therapeutic agents to specific tissues.
Another area of interest is the biological activity of this compound. The electron-withdrawing effects of the chlorophenyl groups can modulate the compound's interaction with biological molecules, such as enzymes and receptors. This makes it a promising candidate for exploring its role in cancer therapy or inflammatory diseases. Preclinical studies have demonstrated that this compound exhibits selective activity against certain cancer cell lines, making it a valuable research subject in the field of oncology.
The synthesis of Ethanone, 1,2-bis(2-chlorophenyl)-2-hydroxy- involves multi-step organic reactions. The key steps include the introduction of chlorophenyl groups and the hydroxyl functionality at specific positions on the acetone backbone. Advanced synthetic techniques, such as multicomponent reactions or transition metal catalysis, can be employed to achieve high yields and purity of this compound.
Quality control is a critical aspect of working with compounds like CAS No 35190-16-0. The presence of chlorophenyl groups requires careful handling to ensure compliance with environmental and safety regulations. Additionally, the hydroxyl group can undergo various chemical transformations, necessitating precise control during synthesis and purification processes.
In conclusion, Ethanone, 1,2-bis(2-chlorophenyl)-2-hydroxy- is a fascinating compound with diverse applications in the pharmaceutical and biotechnology industries. Its unique structure, combining aromatic chlorophenyl groups with hydroxyl functionality, makes it a valuable tool for drug development and research. As our understanding of its properties continues to evolve, this compound holds promise for advancing innovative solutions in healthcare and beyond.
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